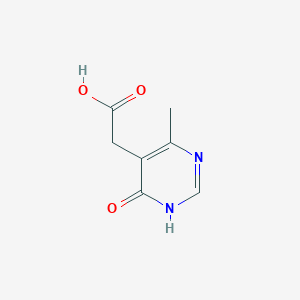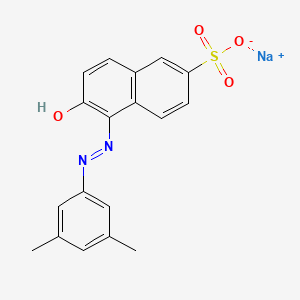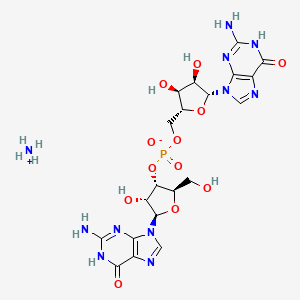
N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
Overview
Description
N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine (ETFMPD) is a synthetic amine compound that has been used in a variety of medical and scientific research applications. It is a versatile compound with numerous potential applications, including as a chemical intermediate, a reagent in organic synthesis, and a pharmaceutical agent. We will also discuss possible future directions for research.
Scientific Research Applications
CO2 Adsorption and Material Stability
N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P) , a derivative of 1,3-propanediamine, has shown promising results in CO2 adsorption and material stability. Specifically, 2NS-P was synthesized and used to create a CO2 adsorbent by impregnation into silica. The material demonstrated superior CO2 adsorption capacity and efficiency compared to similar compounds. Notably, the stability of the 2NS-P-based adsorbent was enhanced, as evidenced by the absence of cyclic urea formation, suggesting its potential in CO2 capture and environmental applications (Sim, Pacia, & Ko, 2020).
Crystal Structure and Magnetic Properties
The compound N-methyl-1,3-propanediamine (mtn) was utilized to synthesize new azido bridged chains. These chains exhibit alternating μ1,1- and μ1,3-azido bridges and have been analyzed for their crystal structures and magnetic properties. The compounds formed exhibit distorted octahedral geometry and show interesting magnetic behaviors, implying their potential in magnetic and material sciences (Bhowmik, Biswas, Chattopadhyay, Díaz, Gómez‐García, & Ghosh, 2014).
NMR Spectroscopy Applications
1,3-propanediamine derivatives have been studied using nuclear magnetic resonance (NMR) spectroscopy . The research examined N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine and related compounds, providing insights into the structure and behavior of these compounds at the molecular level. This study is significant for understanding the chemical and physical properties of these compounds through NMR spectral analysis (Freifelder, Mattoon, & Kriese, 1967).
properties
IUPAC Name |
N-ethyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUDEOIPHQIRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)



![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)


![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)